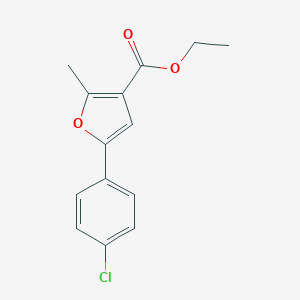

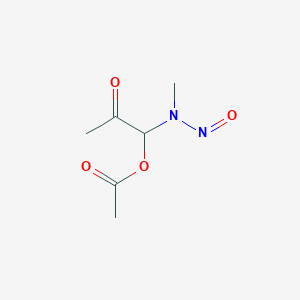

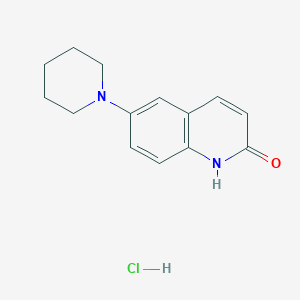

![molecular formula C14H21NO3 B056072 3-[(1-金刚烷基羰基)氨基]丙酸 CAS No. 21241-42-9](/img/structure/B56072.png)

3-[(1-金刚烷基羰基)氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related adamantane derivatives often involves reactions that introduce or modify functional groups attached to the adamantane core. For instance, adamantane derivatives can be synthesized from bicyclo[3.3.1]nonanes through reactions promoted by trifluoromethanesulfonic acid and other electrophiles, providing access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014). Another method involves the preparation of 1,3-adamantanedicarboxylic acid from adamantine, showcasing efficient large-scale synthesis techniques (Wu Li-ping, 2004).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core's ability to influence the conformation and assembly of molecules. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates versatility in assembling one-dimensional motifs with a variety of assembling partners, highlighting the adaptability of the adamantyl group in molecular recognition (Karle, Ranganathan, & Haridas, 1997).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions that highlight their reactivity and potential for functionalization. For instance, 3-amino-1-adamantanemethanol synthesis from adamantane carboxylic acid demonstrates the compound's ability to undergo Ritter reaction, hydrolysis, and reduction, leading to diverse functionalities (Cai et al., 2011). Furthermore, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol showcases the compound's antimicrobial activity, emphasizing the biological relevance of adamantane derivatives (Korotkii et al., 2009).

科学研究应用

化学反应和合成

3-[(1-金刚烷基羰基)氨基]丙酸及其衍生物参与各种化学反应和合成过程。例如,Favorskii 重排涉及 3-(1-金刚烷基)-1-氯-2-丙酮与胺的反应,生成 3-(1-金刚烷基)丙酸的 N,N-二取代酰胺 (Makarova, Moiseev, & Zemtsova, 2002)。类似地,已经报道了胆酸的金刚烷基乙酰衍生物的合成,例如 [3β,5β,7α,12α]-3[(金刚烷基-1-乙酰)-氨基]-7-12-二羟基胆烷-24-酸。这些衍生物表现出与类固醇双层相似的变色拟态,并用于以高纯度对消旋体进行对映体拆分 (Miragaya et al., 2010)。

多态性和结构研究

该化合物也是关注各种化合物多态性和结构方面的研究的一部分。例如,已将 3-氨基-1-丙醇等氨基醇与喹那啶酸反应以研究氢键和多态性。这些相互作用导致不同的连接基序,对于理解这些化合物的物理和化学性质至关重要 (Podjed & Modec, 2022)。

材料科学和水凝胶改性

在材料科学中,该化合物的衍生物已被用于改性水凝胶。例如,通过与各种胺缩合反应改性辐射诱导的聚乙烯醇/丙烯酸水凝胶,形成胺处理的聚合物,该聚合物表现出更高的热稳定性和有前景的生物活性,可能在医学应用中很有用 (Aly & El-Mohdy, 2015)。

抗菌活性

此外,已经证明 3-[(1-金刚烷基羰基)氨基]丙酸的各种衍生物的合成具有抗菌活性。例如,1-[4-(1-金刚烷基)苯氧基]-3-氨基-2-丙醇在通过连续稀释法测试时表现出高水平的抗菌活性 (Korotkii et al., 2009)。

未来方向

属性

IUPAC Name |

3-(adamantane-1-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARMCZINRRNOQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368738 |

Source

|

| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

21241-42-9 |

Source

|

| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

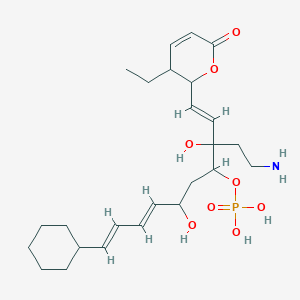

![(2S)-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-15-(3-carbamimidamidopropyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-9-ethylidene-27-{[(3R)-3-hydroxydodecanoyl]amino}-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octaazacyclooctacosan-6-yl](hydroxy)acetic acid](/img/structure/B56001.png)

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)

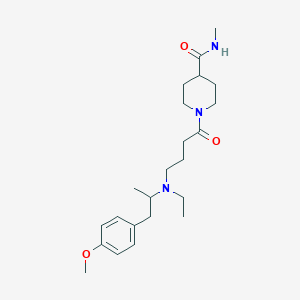

![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)